Superior Human P2X7 Antagonism Versus Clinical Candidate A-740003
4-(2-Benzyloxyphenyl)picolinic acid exhibits a 4-fold greater potency against the human P2X7 receptor compared to the well-characterized clinical antagonist A-740003. In a BzATP-stimulated calcium flux assay using human 1321N1 cells stably expressing recombinant human P2X7, 4-(2-Benzyloxyphenyl)picolinic acid achieved an IC50 of 10.2 nM [1], while A-740003 under analogous conditions yields an IC50 of 40 nM . This human potency advantage is a critical differentiator for translational research focused on human disease models.
| Evidence Dimension | Antagonist potency at human P2X7 receptor (calcium flux inhibition) |
|---|---|
| Target Compound Data | IC50 = 10.2 nM |
| Comparator Or Baseline | A-740003 (IC50 = 40 nM) |
| Quantified Difference | 3.9-fold higher potency (lower IC50) |
| Conditions | Human 1321N1 cells expressing recombinant human P2X7; BzATP-induced calcium flux measured by FLIPR assay |
Why This Matters
For researchers designing experiments in human-derived cell lines or seeking translational relevance to human disease, this 4-fold potency advantage may translate to lower required concentrations and reduced off-target risk.
- [1] BindingDB. (n.d.). BDBM50412149 (CHEMBL497967) - Antagonist activity at human recombinant P2X7 receptor expressed in human 1321N1 cells. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412149 View Source
